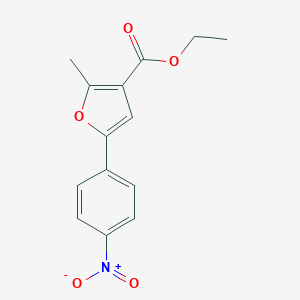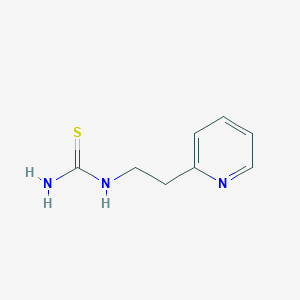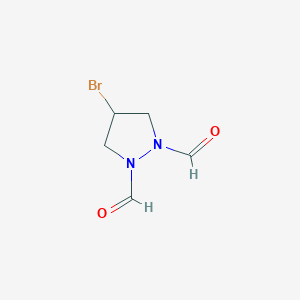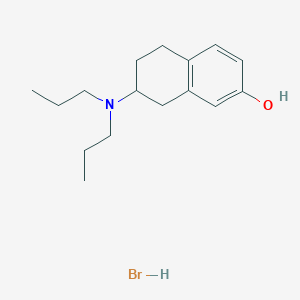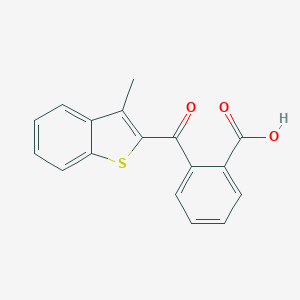
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one, also known as trifluoromethylacetophenone (TFMAP), is a fluorinated ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of TFMAP is not well understood, but it is believed to act as an electrophilic reagent in various reactions. It can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
TFMAP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines and anti-inflammatory activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFMAP in lab experiments include its high reactivity, good selectivity, and easy availability. However, its limitations include its toxicity and potential hazards associated with its handling and storage.
Orientations Futures
There are several future directions for the use of TFMAP in scientific research. One potential application is in the synthesis of new antitumor agents and anti-inflammatory agents. TFMAP can also be used in the preparation of chiral ligands for asymmetric catalysis and in the development of new fluorescent dyes for bioimaging. Additionally, the development of new synthetic routes for the preparation of TFMAP and its derivatives is an area of ongoing research.
Méthodes De Synthèse
The synthesis of TFMAP can be achieved through various routes, including the Friedel-Crafts acylation reaction, the Perkin reaction, and the Claisen-Schmidt condensation reaction. The most common method for the synthesis of TFMAP is the Friedel-Crafts acylation reaction, which involves the reaction of acetophenone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
TFMAP has been extensively used in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antiviral agents. TFMAP has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of fluorescent dyes for bioimaging.
Propriétés
Numéro CAS |
163882-69-7 |
|---|---|
Nom du produit |
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one |
Formule moléculaire |
C7H9F3O |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3,4-dimethylpent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O/c1-4(2)5(3)6(11)7(8,9)10/h1-3H3 |
Clé InChI |
WGHQHIURTBNCSN-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C(=O)C(F)(F)F)C |
SMILES canonique |
CC(=C(C)C(=O)C(F)(F)F)C |
Synonymes |
3-Penten-2-one, 1,1,1-trifluoro-3,4-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



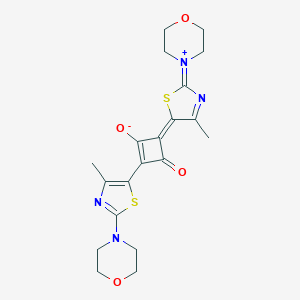
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
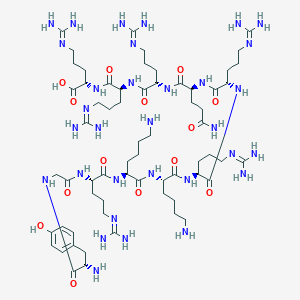
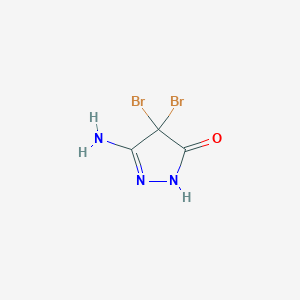
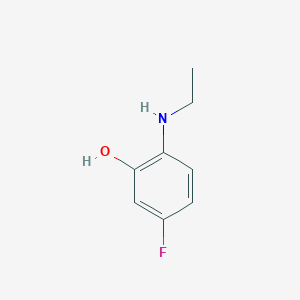
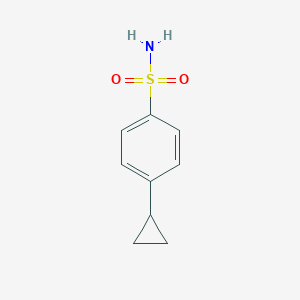
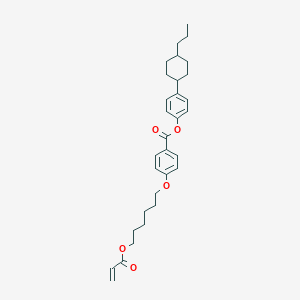
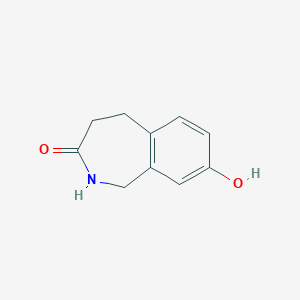
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
